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Compound of Interest

Compound Name:
5-(2-Fluorophenyl)furan-2-

carbaldehyde

Cat. No.: B1298492 Get Quote

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic properties of 5-(2-fluorophenyl)furan-2-carbaldehyde. While

direct experimental spectra for this specific molecule are not widely available in public

literature, this document compiles data from structurally related compounds and established

spectroscopic principles to provide a robust predictive analysis. This guide is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

Predicted Spectroscopic Data
The expected NMR and IR data for 5-(2-fluorophenyl)furan-2-carbaldehyde are summarized

below. These predictions are based on the analysis of furan-2-carbaldehyde, 5-phenylfuran-2-

carbaldehyde derivatives, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton, the furan ring protons, and the protons of the 2-fluorophenyl group. The chemical shifts

are influenced by the electron-withdrawing nature of the aldehyde and the fluorine atom, as

well as the aromatic character of the furan and benzene rings.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons

of the furan ring, and the carbons of the 2-fluorophenyl group. The presence of the fluorine

atom will likely result in through-bond carbon-fluorine coupling (J-coupling), which can be

observed in the spectrum.

¹H NMR ¹³C NMR

Assignment
Predicted δ

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment
Predicted δ

(ppm)

Aldehyde-H 9.6 - 9.7 s -
Aldehyde

C=O
177 - 179

Furan-H3 7.2 - 7.4 d 3.5 - 4.0 Furan C5 158 - 162

Furan-H4 6.7 - 6.9 d 3.5 - 4.0 Furan C2 152 - 154

Phenyl-H

(ortho to F)
7.9 - 8.1 m -

Phenyl C

(ipso to

Furan)

118 - 122

Phenyl-H

(other)
7.1 - 7.6 m -

Phenyl C

(ipso to F)

160 - 164 (d,

¹JCF)

Furan C3 122 - 125

Furan C4 112 - 115

Phenyl C's 115 - 135

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Multiplicities: s = singlet, d =

doublet, m = multiplet.

Infrared (IR) Spectroscopy
The IR spectrum of 5-(2-fluorophenyl)furan-2-carbaldehyde is expected to exhibit

characteristic absorption bands corresponding to the various functional groups present in the

molecule.
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Functional Group Vibrational Mode
Predicted Frequency

(cm⁻¹)
Intensity

C=O (Aldehyde) Stretch 1670 - 1690 Strong

C-H (Aldehyde) Stretch
2820 - 2850, 2720 -

2750
Medium

C=C (Aromatic/Furan) Stretch 1500 - 1600 Medium to Strong

C-O-C (Furan) Asymmetric Stretch 1250 - 1280 Strong

C-F (Aryl Fluoride) Stretch 1100 - 1250 Strong

C-H (Aromatic/Furan) Out-of-plane bend 750 - 900 Strong

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of solid organic

compounds like 5-(2-fluorophenyl)furan-2-carbaldehyde.

NMR Spectroscopy Protocol[1][2]
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of

solvent is crucial to ensure the sample dissolves completely and its signals do not overlap

with those of the analyte. For referencing, the residual solvent peak is typically used, though

an internal standard like tetramethylsilane (TMS) can be added for high accuracy.[1]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument should

be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to

achieve homogeneity, which is essential for high-resolution spectra.[2]

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

to set include the spectral width, acquisition time, relaxation delay, and the number of

scans. For quantitative results, a longer relaxation delay is necessary.[2]
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¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to

the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of

scans is typically required to achieve a good signal-to-noise ratio.[3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of

the different types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)[4]
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[4]

Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface. Drop a

small amount of the prepared solution onto the center of the plate and allow the solvent to

evaporate completely. This will leave a thin, even film of the solid compound on the plate.[4]

The thickness of the film can be adjusted by adding more solution if the initial spectrum is too

weak.[4]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record

the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations
General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Structure and Key Spectroscopic Correlations

5-(2-Fluorophenyl)furan-2-carbaldehyde ¹H and ¹³C NMR Correlations IR Correlations (cm⁻¹)

Aldehyde-H: ~9.6 ppm

Furan-H: 6.7-7.4 ppm

Phenyl-H: 7.1-8.1 ppm

C=O: ~178 ppm

Aromatic/Furan C: 112-164 ppm

C=O Stretch: 1670-1690

C=C Stretch: 1500-1600

C-F Stretch: 1100-1250

Click to download full resolution via product page

Caption: Chemical structure and key predicted NMR and IR correlations for the title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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